Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1h-indole-2-carboxylate
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Overview
Description
Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1H-indole-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the sulfonyl and carboxylate groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic uses in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Fluoro-1H-indole-2-carboxylate: A synthetic derivative with similar functional groups.
Uniqueness
Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1H-indole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1H-indole-2-carboxylate (CAS Number: 206256-33-9) is a synthetic compound with notable biological activities, particularly in pharmacology. Its structure includes an indole moiety, a sulfonamide group, and a carboxylate ester, contributing to its potential as a therapeutic agent. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential applications.
Chemical Structure and Properties
The compound's chemical formula is C17H14Cl2N2O4S. The presence of the indole and sulfonamide functionalities suggests interactions with various biological targets, making it a candidate for medicinal chemistry applications.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of indole-2-carboxylates exhibit significant antiproliferative activity against various cancer cell lines. The compound has been evaluated for its ability to inhibit mutant EGFR/BRAF pathways, which are critical targets in cancer therapy.
In one study, compounds similar to this compound demonstrated GI50 values ranging from 29 nM to 78 nM against different cancer cell lines. Specifically, the most potent derivative had an IC50 value of 68 nM against EGFR, outperforming the reference drug erlotinib (IC50 = 80 nM) .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. Its structural features suggest that it may modulate inflammatory pathways by interacting with specific enzymes and receptors involved in inflammation .
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:
- Formation of the Indole Ring : Using appropriate reagents to construct the indole framework.
- Introduction of the Sulfonamide Group : Reacting with sulfonamide derivatives to incorporate the sulfonyl functionality.
- Carboxylation : Adding the carboxylic acid moiety through esterification reactions.
These steps highlight the complexity of synthesizing this compound and its analogs.
Interaction Studies
Interaction studies have been crucial in determining the therapeutic potential of this compound. Binding affinity assays indicate that it interacts effectively with various biological targets, suggesting a mechanism that could involve competitive inhibition or allosteric modulation .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
Ethyl 3-chloro-1H-indole-2-carboxylate | Contains a chloro substituent | Simpler structure without sulfonamide |
Ethyl 3-(chloroacetyl)amino-5-fluoro-1H-indole-2-carboxylate | Includes a chloroacetyl group | Fluorine substitution enhances activity |
Ethyl 3-butyl-5-chloro-1H-indole-2-carboxylate | Contains a butyl group | Variation in alkyl chain length |
These compounds differ primarily in their substituents and functional groups, affecting their biological activity and applications. This compound stands out due to its unique combination of functionalities that may confer distinct pharmacological properties.
Properties
CAS No. |
206256-33-9 |
---|---|
Molecular Formula |
C17H14Cl2N2O4S |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
ethyl 3-(2-amino-5-chlorophenyl)sulfonyl-5-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H14Cl2N2O4S/c1-2-25-17(22)15-16(11-7-9(18)4-6-13(11)21-15)26(23,24)14-8-10(19)3-5-12(14)20/h3-8,21H,2,20H2,1H3 |
InChI Key |
BYGDZLIDXHXKGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)N |
Origin of Product |
United States |
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